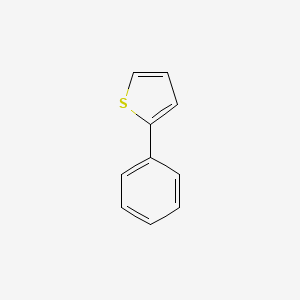

2-Phenylthiophen

Übersicht

Beschreibung

OSM-S-468 ist eine Verbindung, die zur Klasse der Aminothienopyrimidine gehört und für ihre potenziellen Anwendungen bei der Behandlung von Malaria untersucht wurde. Diese Verbindung ist Teil des Open Source Malaria-Projekts, das sich zum Ziel gesetzt hat, durch Open-Source-Zusammenarbeit neue Antimalariamittel zu entwickeln. OSM-S-468 hat eine vielversprechende Aktivität gegen Plasmodium falciparum gezeigt, den Parasiten, der für die schwerste Form der Malaria verantwortlich ist.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von OSM-S-468 beinhaltet den Aufbau des Aminothienopyrimidin-Grundgerüsts. Der Prozess beginnt typischerweise mit der Herstellung des Thiophen-Ausgangsmaterials, gefolgt von der Bildung des Thienopyrimidin-KernsDie Reaktionsbedingungen beinhalten oft die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen, wie z. B. Suzuki- oder Buchwald-Hartwig-Aminierung, unter kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von OSM-S-468 würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, verfolgen. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungstechniken. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen könnte die Skalierbarkeit und Reproduzierbarkeit des Produktionsprozesses verbessern.

Wissenschaftliche Forschungsanwendungen

OSM-S-468 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als wertvolles Zwischenprodukt für die Synthese verschiedener Derivate mit potenzieller biologischer Aktivität.

Biologie: Die Verbindung wird verwendet, um die biochemischen Pfade und molekularen Ziele zu untersuchen, die an einer Malariainfektion beteiligt sind.

Medizin: OSM-S-468 wird auf sein Potenzial als Antimalariamittel untersucht, wobei Studien sich auf seine Wirksamkeit, Toxizität und seinen Wirkmechanismus konzentrieren.

Industrie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Pharmazeutika und Agrochemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von OSM-S-468 beinhaltet die Hemmung der Plasmodium falciparum Asparagin-tRNA-Synthetase (PfAsnRS). Dieses Enzym ist für die Proteinsynthese im Parasiten unerlässlich. OSM-S-468 wirkt als Pro-Inhibitor und bildet einen kovalenten Addukt mit dem aktiven Zentrum des Enzyms, wodurch seine Aktivität blockiert wird. Diese Hemmung führt zur Störung der Proteinsynthese und Aktivierung der Aminosäure-Hungerantwort, was letztendlich zum Tod des Parasiten führt .

Ähnliche Verbindungen:

OSM-S-106: Eine weitere Aminothienopyrimidin-Verbindung mit ähnlicher Antimalaria-Aktivität.

TCMDC-135294: Eine strukturell verwandte Verbindung, die aus einer GSK-Bibliothek identifiziert wurde.

Vergleich: OSM-S-468 ist einzigartig in seiner spezifischen Hemmung von PfAsnRS, während andere ähnliche Verbindungen andere Enzyme oder Pfade angreifen können. Beispielsweise hemmt OSM-S-106 ebenfalls die Proteinsynthese, jedoch durch einen anderen Mechanismus, der die Bildung eines kovalenten Addukts mit einem anderen Enzym beinhaltet. Die strukturellen Unterschiede zwischen diesen Verbindungen tragen zu ihren unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei .

Wirkmechanismus

Target of Action

Thiophene rings, which are common constituents in drugs, are known to interact with various biological targets .

Mode of Action

2-Phenylthiophene is a mono-substituted thiophene that is metabolised by induced (β-napthoflavone) rat hepatic microsomes and human CYP1A1 supersomes to both an S-oxide and epoxide . The S-oxide is the favoured route .

Biochemical Pathways

The biochemical pathways affected by 2-Phenylthiophene involve its metabolism to S-oxide and epoxide forms . These reactive metabolites are thought to be the cause of toxicities associated with several thiophene-containing drugs .

Pharmacokinetics

It is known that 2-phenylthiophene undergoes extensive turnover in freshly isolated hepatocytes from non-induced rats .

Result of Action

The formation of reactive metabolites (s-oxide and epoxide) during its metabolism could potentially lead to cellular toxicity .

Action Environment

The action, efficacy, and stability of 2-Phenylthiophene can be influenced by various environmental factors, including the presence of certain P450 isoforms that can shift the metabolic profile of thiophenes .

Biochemische Analyse

Biochemical Properties

2-Phenylthiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as thiophene-S-oxide and thiophene epoxide . These intermediates can further interact with other biomolecules, potentially leading to covalent modifications and alterations in their function.

Cellular Effects

2-Phenylthiophene affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, 2-Phenylthiophene can impact cellular metabolism by altering the flux through specific metabolic pathways.

Molecular Mechanism

At the molecular level, 2-Phenylthiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit certain cytochrome P450 enzymes, affecting their catalytic activity . Additionally, 2-Phenylthiophene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylthiophene can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Phenylthiophene can undergo metabolic degradation, leading to the formation of reactive intermediates that may have prolonged effects on cells . These long-term effects can include alterations in cellular signaling and gene expression.

Dosage Effects in Animal Models

The effects of 2-Phenylthiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or metabolic processes. At higher doses, 2-Phenylthiophene can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

2-Phenylthiophene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of thiophene-S-oxide and thiophene epoxide . These metabolites can further participate in various biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors plays a crucial role in determining the compound’s metabolic fate.

Transport and Distribution

Within cells and tissues, 2-Phenylthiophene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, the compound may be transported across cellular membranes by specific transporters, affecting its intracellular concentration and distribution . These interactions can impact the compound’s overall activity and function.

Subcellular Localization

The subcellular localization of 2-Phenylthiophene is an important factor determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Phenylthiophene may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These interactions can influence the compound’s biochemical properties and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-468 involves the construction of the aminothienopyrimidine scaffold The process typically starts with the preparation of the thiophene starting material, followed by the formation of the thienopyrimidine coreThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of OSM-S-468 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: OSM-S-468 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen zu Aminen umwandeln oder Doppelbindungen reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen am Thienopyrimidin-Grundgerüst einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Die Bedingungen beinhalten oft die Verwendung von Basen wie Natriumhydrid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Substituenten und Reaktionsbedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder reduzierten Heterocyclen führen kann.

Vergleich Mit ähnlichen Verbindungen

OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

TCMDC-135294: A structurally related compound identified from a GSK library.

Comparison: OSM-S-468 is unique in its specific inhibition of PfAsnRS, whereas other similar compounds may target different enzymes or pathways. For example, OSM-S-106 also inhibits protein synthesis but through a different mechanism involving the formation of a covalent adduct with a different enzyme. The structural differences between these compounds contribute to their distinct biological activities and potential therapeutic applications .

Biologische Aktivität

2-Phenylthiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2-phenylthiophene, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of 2-phenylthiophene is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. Notably, it has been studied for its effects on:

- PD-L1 Inhibition : Recent studies have highlighted the potential of modified derivatives of 2-phenylthiophene as inhibitors of the PD-L1 protein, which plays a crucial role in immune evasion by tumors. For instance, a derivative known as 2-hydroxy-4-phenylthiophene-3-carbonitrile demonstrated significant binding affinity to PD-L1, comparable to established inhibitors like BMS1166 .

- Antioxidant Properties : Thiophene derivatives have shown promising antioxidant activity, which may contribute to their protective effects against oxidative stress in various cellular models .

Study on PD-L1 Inhibition

A study published in Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of a 2-hydroxy-4-phenylthiophene derivative. The findings revealed that this compound effectively disrupted PD-1/PD-L1 binding in vitro, demonstrating low nanomolar IC50 values . The study included autoradiography experiments on tumor tissue sections, confirming enhanced uptake in PD-L1 positive tumors compared to negative controls.

| Compound Name | Binding Affinity (nM) | Tumor Uptake (%) |

|---|---|---|

| 2-Hydroxy-4-phenylthiophene-3-carbonitrile | 5 | 40–55% |

| BMS1166 | 4 | 35% |

Antioxidant Activity Evaluation

Another research effort focused on the antioxidant properties of various thiophene derivatives, including 2-phenylthiophene. The study utilized different extraction methods to assess bioactivity and found that certain derivatives exhibited significant free radical scavenging activity .

Eigenschaften

IUPAC Name |

2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGDKFLFAYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876227 | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-55-8, 56842-14-9 | |

| Record name | 2-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-phenylthiophene?

A1: 2-Phenylthiophene has the molecular formula C10H8S and a molecular weight of 160.24 g/mol.

Q2: Are there any spectroscopic data available for 2-phenylthiophene?

A2: Yes, several studies have investigated the spectroscopic properties of 2-phenylthiophene. For instance, research has focused on its electronic absorption spectra in both polar and non-polar solvents , revealing insights into the interaction between the thienyl and phenyl chromophores. Additionally, studies utilizing Femtosecond Stimulated Raman Scattering (FSRS) have provided valuable data on the vibrational modes and excited-state dynamics of the molecule.

Q3: Does 2-phenylthiophene exhibit any mesophase behavior?

A3: While 2-phenylthiophene itself is not known to be mesogenic, researchers have synthesized various derivatives by attaching flexible chains or polar groups to the molecule. This modification has led to the observation of smectic and columnar mesophases in these derivatives. These findings highlight the potential of using 2-phenylthiophene as a building block for liquid crystal materials.

Q4: What is known about the stability of 2-phenylthiophene?

A4: 2-Phenylthiophene exhibits good stability under various conditions. Studies have investigated its photostability when incorporated into organic dyes for solar cell applications. The results showed that the incorporation of 2-phenylthiophene as a donor unit led to enhanced stability compared to reference dyes.

Q5: What are the common synthetic approaches to prepare 2-phenylthiophene?

A5: Several synthetic routes have been established for 2-phenylthiophene. A notable method involves the reaction of unsaturated carbonyl compounds with activated sulfur, leading to the formation of 2-phenylthiophene along with other sulfur-containing heterocycles. Another approach utilizes a palladium(II)-catalyzed oxidative cross-coupling reaction between phenylboronic acid and ethyl thiophen-3-yl acetate.

Q6: Can 2-phenylthiophene undergo carbon skeletal rearrangements?

A6: Research utilizing 13C-labelled 2-phenylthiophene under electron impact conditions revealed carbon skeletal rearrangements within the thiophene ring and migration of the phenyl substituent. The degree of scrambling was found to be partially dependent on the energy of the electron beam, suggesting a complex interplay of factors influencing the rearrangement process.

Q7: How does 2-phenylthiophene react under photochemical conditions?

A7: Computational studies employing CASSCF and MP2-CAS methods have been conducted to understand the photochemical isomerization pathways of 2-phenylthiophene. The results suggest that the reaction proceeds through a conical intersection mechanism, providing a more accurate explanation compared to previously proposed pathways.

Q8: Has 2-phenylthiophene been investigated for its biological activity?

A9: Yes, 2-phenylthiophene has been identified as a potential anti-diabetic agent in a study that profiled the bioactive compounds present in the phenolic extract of the brown algae Choonospora minima. This finding suggests that 2-phenylthiophene might possess biological activity and warrants further investigation in relevant biological systems.

Q9: Are there any computational studies focused on 2-phenylthiophene?

A10: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of 2-phenylthiophene. Density Functional Theory (DFT) calculations have been used to investigate its Raman intensities, revealing discrepancies between theoretical predictions and experimental observations. These findings highlight the importance of considering factors like inter-ring torsion angles and the limitations of DFT methods when studying such conjugated systems.

Q10: Has 2-phenylthiophene been explored in the context of drug discovery?

A11: 2-Phenylthiophene has emerged as a key scaffold in the development of inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2. These studies have demonstrated that 2-phenylthiophene derivatives exhibit potent inhibitory activity against PLpro, effectively blocking viral replication in cell-based assays. The high potency and slow off-rates of these inhibitors have been attributed to their unique binding interactions with the enzyme, including the formation of a novel "BL2 groove" and mimicking the binding of ubiquitin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.